1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, piperidine, and imidazolidine rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of ethyl and fluorine-substituted precursors under specific conditions.
Piperidine ring synthesis: Piperidine derivatives are synthesized using piperidine-4-carboxylic acid and various halogen derivatives.
Imidazolidine ring formation: The imidazolidine ring is formed through the reaction of appropriate amines and carbonyl compounds under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine and trifluoroethyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This can result in changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione include:
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share the piperidine and fluoropyrimidine components and have shown antibacterial activity.
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine: This compound has a similar pyrimidine and piperidine structure but differs in its substituents.
4-chloro-6-(1-(6-ethyl-5-fluoropyrimidin-4-yl)ethyl)-5-fluoropyrimidine: This compound shares the fluoropyrimidine component but has different substituents and ring structures.
The uniqueness of this compound lies in its combination of three distinct ring systems, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C16H19F4N5O2 |
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Molecular Weight |
389.35 g/mol |
IUPAC Name |
1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H19F4N5O2/c1-2-11-13(17)14(22-9-21-11)23-5-3-10(4-6-23)24-7-12(26)25(15(24)27)8-16(18,19)20/h9-10H,2-8H2,1H3 |
InChI Key |
LBBCAVHLOBTNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)F |
Origin of Product |
United States |
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